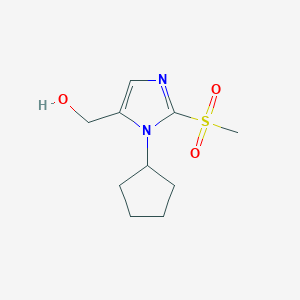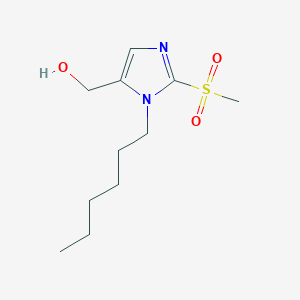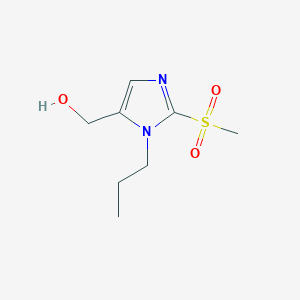
(1-Cyclohexyl-2-methanesulfonyl-1H-imidazol-5-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-Cyclohexyl-2-methanesulfonyl-1H-imidazol-5-yl)methanol, also known as CMI, is a synthetic compound that has been used in a variety of scientific research applications. CMI has been studied extensively for its biochemical and physiological effects, as well as its potential applications in laboratory experiments.
作用機序
(1-Cyclohexyl-2-methanesulfonyl-1H-imidazol-5-yl)methanol works by binding to certain receptors in the body, such as G-protein coupled receptors (GPCRs). When (1-Cyclohexyl-2-methanesulfonyl-1H-imidazol-5-yl)methanol binds to these receptors, it triggers a cascade of biochemical events that can lead to changes in cell signaling pathways, protein-protein interactions, and enzyme activity.
Biochemical and Physiological Effects
(1-Cyclohexyl-2-methanesulfonyl-1H-imidazol-5-yl)methanol has been shown to have a variety of biochemical and physiological effects. For example, it has been shown to inhibit the release of certain neurotransmitters, such as dopamine and serotonin, which can have an effect on mood and behavior. (1-Cyclohexyl-2-methanesulfonyl-1H-imidazol-5-yl)methanol has also been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2, which can have an effect on inflammation and pain. Additionally, (1-Cyclohexyl-2-methanesulfonyl-1H-imidazol-5-yl)methanol has been shown to have an effect on the production of certain hormones, such as cortisol, which can have an effect on stress levels.
実験室実験の利点と制限
The use of (1-Cyclohexyl-2-methanesulfonyl-1H-imidazol-5-yl)methanol in laboratory experiments has several advantages. For example, it is relatively easy to synthesize and is relatively stable in aqueous solutions. Additionally, (1-Cyclohexyl-2-methanesulfonyl-1H-imidazol-5-yl)methanol is non-toxic and has a low potential for side effects. However, there are some limitations to the use of (1-Cyclohexyl-2-methanesulfonyl-1H-imidazol-5-yl)methanol in laboratory experiments. For example, it is not very soluble in organic solvents and can be difficult to purify. Additionally, (1-Cyclohexyl-2-methanesulfonyl-1H-imidazol-5-yl)methanol is not very stable in acidic environments and can be easily degraded.
将来の方向性
There are several potential future directions for research using (1-Cyclohexyl-2-methanesulfonyl-1H-imidazol-5-yl)methanol. For example, further research could be conducted to better understand its mechanism of action and its effects on various biochemical pathways. Additionally, further research could be conducted to explore the potential therapeutic applications of (1-Cyclohexyl-2-methanesulfonyl-1H-imidazol-5-yl)methanol, such as its effects on inflammation and pain. Additionally, further research could be conducted to explore the potential use of (1-Cyclohexyl-2-methanesulfonyl-1H-imidazol-5-yl)methanol in drug delivery systems. Finally, further research could be conducted to explore the potential use of (1-Cyclohexyl-2-methanesulfonyl-1H-imidazol-5-yl)methanol in the development of new drugs and therapies.
合成法
(1-Cyclohexyl-2-methanesulfonyl-1H-imidazol-5-yl)methanol is typically synthesized through a two-step process. The first step involves the reaction of cyclohexyl-2-methanesulfonyl chloride with 1H-imidazole-5-methanol in an aqueous solution. This reaction produces the cyclohexyl-2-methanesulfonyl-1H-imidazol-5-yl)methanol, which is then isolated and dried. In the second step, the isolated (1-Cyclohexyl-2-methanesulfonyl-1H-imidazol-5-yl)methanol is reacted with a base, such as sodium hydroxide, to produce the final product.
科学的研究の応用
(1-Cyclohexyl-2-methanesulfonyl-1H-imidazol-5-yl)methanol has been used in a variety of scientific research applications, including studies of cell signaling pathways, protein-protein interactions, and enzyme inhibition. It has also been used to study the effects of drugs on the nervous system, as well as the effects of certain hormones on cellular metabolism. Additionally, (1-Cyclohexyl-2-methanesulfonyl-1H-imidazol-5-yl)methanol has been used to study the effects of certain toxins on the liver and other organs.
特性
IUPAC Name |
(3-cyclohexyl-2-methylsulfonylimidazol-4-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O3S/c1-17(15,16)11-12-7-10(8-14)13(11)9-5-3-2-4-6-9/h7,9,14H,2-6,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOEHBJOPIDBVGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NC=C(N1C2CCCCC2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Cyclohexyl-2-methanesulfonyl-1H-imidazol-5-yl)methanol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![{1-[2-(Dimethylamino)ethyl]-2-methanesulfonyl-1H-imidazol-5-yl}methanol](/img/structure/B6339994.png)
![5-(Chloromethyl)-1-[2-(3,4-dimethoxyphenyl)ethyl]-2-methanesulfonyl-1H-imidazole](/img/structure/B6340009.png)

![{1-[3-(Dimethylamino)propyl]-2-methanesulfonyl-1H-imidazol-5-yl}methanol](/img/structure/B6340028.png)

![[2-Methanesulfonyl-1-(oxolan-2-ylmethyl)-1H-imidazol-5-yl]methanol](/img/structure/B6340041.png)
![[2-Methanesulfonyl-1-(3-methoxypropyl)-1H-imidazol-5-yl]methanol](/img/structure/B6340047.png)

![[2-Methanesulfonyl-1-(2-phenylethyl)-1H-imidazol-5-yl]methanol](/img/structure/B6340069.png)
![[1-(Furan-2-ylmethyl)-2-methanesulfonyl-1H-imidazol-5-yl]methanol](/img/structure/B6340070.png)

![{1-[2-(3,4-Dimethoxyphenyl)ethyl]-2-methanesulfonyl-1H-imidazol-5-yl}methanol](/img/structure/B6340093.png)
![[2-Methanesulfonyl-1-(1-phenylethyl)-1H-imidazol-5-yl]methanol](/img/structure/B6340100.png)
![[2-Methanesulfonyl-1-(2-methylpropyl)-1H-imidazol-5-yl]methanol](/img/structure/B6340106.png)